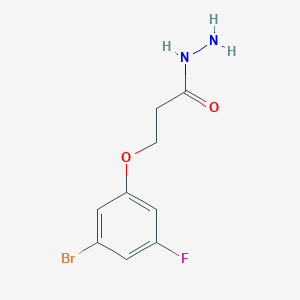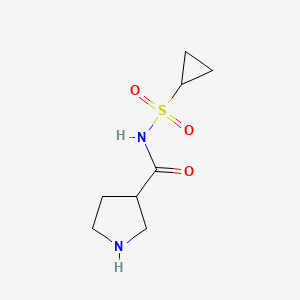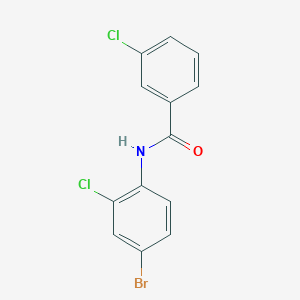
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide is a chemical compound with the following structural formula:
C9H8ClFN2O
This compound belongs to the class of benzamides, which are derivatives of benzoic acid. It contains an amine group (NH₂), a chlorine atom (Cl), a fluorine atom (F), and an ethyl group (C₂H₅) attached to the benzene ring. The presence of these functional groups imparts specific properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide. One common method involves the reaction of 3-amino-benzoic acid with 2-fluoroethylamine, followed by chlorination. The overall synthetic pathway can be summarized as follows:
Amidation: 3-Amino-benzoic acid reacts with 2-fluoroethylamine to form the amide intermediate.
Chlorination: The amide intermediate undergoes chlorination using a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to introduce the chlorine atom.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Precise details of industrial methods may vary based on proprietary processes employed by manufacturers.
Analyse Chemischer Reaktionen
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Can be reduced to yield different products.
Substitution: The chlorine atom can be substituted with other groups (e.g., hydroxyl, amino, or alkyl groups).
Common reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base or acid.
Major products depend on the specific reaction conditions and substituents introduced.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide finds applications in:
Medicine: It may serve as a potential drug candidate due to its structural features. Researchers explore its pharmacological properties, including interactions with biological targets.
Chemical Synthesis: Used as an intermediate in the synthesis of other compounds.
Industry: Employed in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely involves interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise molecular targets.
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide stands out due to its unique combination of functional groups. Similar compounds include related benzamides, but each differs in substituents and properties.
Eigenschaften
Molekularformel |
C9H10ClFN2O |
|---|---|
Molekulargewicht |
216.64 g/mol |
IUPAC-Name |
3-amino-5-chloro-N-(2-fluoroethyl)benzamide |
InChI |
InChI=1S/C9H10ClFN2O/c10-7-3-6(4-8(12)5-7)9(14)13-2-1-11/h3-5H,1-2,12H2,(H,13,14) |
InChI-Schlüssel |
PBIVSCLUOHHPLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N)Cl)C(=O)NCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)





![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)


